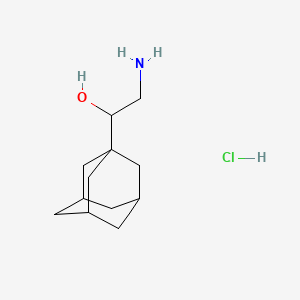

1-(adamantan-1-yl)-2-aminoethan-1-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(adamantan-1-yl)-2-aminoethan-1-ol hydrochloride is a useful research compound. Its molecular formula is C12H22ClNO and its molecular weight is 231.8. The purity is usually 95.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Derivative Formation

1-(adamantan-1-yl)-2-aminoethan-1-ol hydrochloride serves as a foundational compound in the synthesis of various chemically and pharmacologically significant derivatives. Its role in creating novel compounds extends to the formation of adamantylated hydantoins, adamantyl ethers, and β-aminoketones, highlighting its versatility in medicinal chemistry and material science.

- Derivative Synthesis: Adamantane derivatives, including this compound, are pivotal in synthesizing compounds like memantine and rimantadine. These derivatives have found applications as antioxidant additives to oils, improving rheological characteristics at low temperatures (Khusnutdinov & Oshnyakova, 2015).

- Adamantylation Processes: The adamantylation of 1,2,3-triazole derivatives using this compound has been explored for creating regioselective adamantylated compounds. This process emphasizes the compound's role in developing new chemical entities with potential applications in drug development and materials science (Суханов et al., 2019).

Catalysis and Chemical Transformations

The compound has been utilized in various catalytic processes and chemical transformations, indicating its importance in synthetic chemistry for enhancing reaction efficiencies and developing new synthesis pathways.

- Catalytic Oxidation: Research has shown that this compound can be used in catalytic oxidation processes. These studies contribute to our understanding of how adamantane derivatives can be efficiently synthesized and modified for further chemical applications (Khusnutdinov & Oshnyakova, 2015).

作用機序

Target of Action

Related compounds such as rimantadine, a derivative of adamantane, have been found to target the matrix protein 2 in influenza a virus .

Mode of Action

It’s worth noting that rimantadine, a similar adamantane derivative, is known to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus .

Biochemical Pathways

Related compounds have been shown to modulate the expression and activity of the orphan nuclear receptor nur77, a unique transcription factor encoded by an immediate early gene .

Result of Action

Related compounds have been shown to exhibit anti-dengue virus serotype 2 activity and low cytotoxicity .

特性

IUPAC Name |

1-(1-adamantyl)-2-aminoethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO.ClH/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12;/h8-11,14H,1-7,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHFFZFYWDHUMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76066-33-6 |

Source

|

| Record name | Tricyclo[3.3.1.13,7]decane-1-methanol, α-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76066-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。